molecular formula C9H9Br2NO B2931939 Ethyl 3,5-dibromobenzenecarboximidate CAS No. 57869-95-1

Ethyl 3,5-dibromobenzenecarboximidate

Cat. No.: B2931939
CAS No.: 57869-95-1
M. Wt: 306.985
InChI Key: ZPQGAUFONVTPNS-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromobenzenecarboximidate is a brominated aromatic compound featuring a carboximidate functional group (N-substituted imidate ester) attached to an ethyl group. This structure renders it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing bromine substituents at the 3- and 5-positions of the benzene ring, which enhance electrophilic substitution selectivity and stabilize intermediates in coupling reactions.

Properties

IUPAC Name

ethyl 3,5-dibromobenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQGAUFONVTPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3,5-dibromobenzenecarboximidate with three structurally related compounds: 3,5-dibromobenzamide , Ethyl 3,5-dichlorobenzenecarboximidate , and Methyl 3,5-dibromobenzoate . Key differences in functional groups, reactivity, and physical properties are highlighted.

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Formula Functional Group Melting Point (°C) Solubility (Polar Solvents) Key Reactivity
This compound C₉H₉Br₂NO Imidate ester Not reported Moderate in DMSO, CHCl₃ Nucleophilic substitution at imidate nitrogen; Suzuki-Miyaura coupling via bromine substituents.
3,5-Dibromobenzamide C₇H₅Br₂NO Amide 213–215 Low in ethanol, high in DMF Acid/base hydrolysis; inert to nucleophilic substitution due to resonance stabilization.
Ethyl 3,5-dichlorobenzenecarboximidate C₉H₉Cl₂NO Imidate ester 98–100 High in acetone, THF Similar to ethyl dibromo analogue but less reactive in cross-coupling (Cl vs. Br electronegativity).
Methyl 3,5-dibromobenzoate C₈H₆Br₂O₂ Ester 75–77 High in ether, ethyl acetate Transesterification; nucleophilic acyl substitution. Bromine enhances electrophilicity at the carbonyl carbon.

Functional Group Influence on Reactivity

  • Imidate vs. Amide : this compound’s imidate group (N–O–C linkage) is more reactive than 3,5-dibromobenzamide’s amide group due to reduced resonance stabilization. Imidates undergo nucleophilic substitution at nitrogen (e.g., with amines to form amidines), whereas amides resist such reactions .
  • Halogen Effects : Bromine substituents (vs. chlorine in dichloro analogues) enhance electrophilicity and participation in cross-coupling reactions. For example, brominated imidates are superior substrates in Suzuki-Miyaura reactions compared to chlorinated counterparts.

Research Findings and Limitations

  • Cross-Coupling Efficiency : this compound’s bromine atoms facilitate Pd-catalyzed cross-coupling reactions, as demonstrated in analogues like 3,5-dibromobenzamide, which undergoes Suzuki reactions at 80–100°C .
  • Data Gaps : Specific data on the target compound’s solubility, stability, and synthetic yields are lacking in the provided evidence. Further studies are required to optimize its synthesis and characterize its reactivity.

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